Comprehensive Guide to 2-[(2-Hydroxyethyl)sulfinyl]benzoic Acid: Structure, Synthesis, and Applications
Comprehensive Guide to 2-[(2-Hydroxyethyl)sulfinyl]benzoic Acid: Structure, Synthesis, and Applications
The following technical guide details the chemical structure, synthesis, and properties of 2-[(2-Hydroxyethyl)sulfinyl]benzoic acid , a critical intermediate and impurity marker in pharmaceutical development, particularly in the synthesis of dibenzothiazepine derivatives like Quetiapine.
Introduction & Contextual Significance
2-[(2-Hydroxyethyl)sulfinyl]benzoic acid (C₉H₁₀O₄S) is the sulfoxide derivative of the more commonly known sulfide precursor, 2-[(2-Hydroxyethyl)thio]benzoic acid (CAS 58980-52-2). While the sulfide is a primary building block in the synthesis of psychotropic drugs such as Quetiapine, the sulfinyl analog represents a crucial oxidation state that serves two primary roles in drug development:
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Impurity Marker: It is a potential oxidative impurity formed during the storage or processing of the sulfide starting material.
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Metabolic Intermediate: It mimics the S-oxidation metabolic pathway common to sulfur-containing therapeutics, serving as a reference standard for metabolite identification.
This guide provides a rigorous analysis of its physicochemical properties, synthesis via controlled oxidation, and analytical characterization.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
The molecule features a benzoic acid core with an ortho-substituted (2-hydroxyethyl)sulfinyl group.[1] The presence of the sulfinyl group (S=O) introduces chirality at the sulfur atom, making the compound a racemate in its standard synthetic form.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-(2-Hydroxyethylsulfinyl)benzoic acid | Also known as o-[(2-Hydroxyethyl)sulfinyl]benzoic acid |
| Molecular Formula | C₉H₁₀O₄S | - |
| Molecular Weight | 214.24 g/mol | - |
| CAS Number | Not widely listed | Analog of Sulfide CAS 58980-52-2 |
| Chirality | Chiral at Sulfur | Exists as (R)- and (S)- enantiomers (racemate) |
| Hydrogen Bond Donors | 2 | Carboxylic acid (-OH) and Hydroxyl (-OH) |
| Hydrogen Bond Acceptors | 5 | Carboxyl (2), Sulfinyl (1), Hydroxyl (1), Sulfinyl O (1) |
| Predicted pKa | ~3.5 - 4.0 | Acidic (Benzoic acid moiety) |
| Solubility | High in Polar Solvents | Soluble in Water, Methanol, DMSO; Insoluble in Hexane |
Structural Analysis
The sulfinyl group is a pyramidal center with a lone pair, creating a dipole that significantly increases polarity compared to the sulfide. The ortho positioning allows for potential intramolecular hydrogen bonding between the sulfinyl oxygen and the carboxylic acid proton, which can influence its stability and reactivity (e.g., cyclization).
Synthesis & Reactivity
The synthesis of 2-[(2-Hydroxyethyl)sulfinyl]benzoic acid is achieved through the selective oxidation of 2-[(2-Hydroxyethyl)thio]benzoic acid. Control over the oxidant stoichiometry is critical to prevent over-oxidation to the sulfone (sulfonyl derivative).
Synthetic Protocol: Selective Oxidation
Objective: Synthesize the sulfoxide without forming the sulfone.
Reagents:
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Substrate: 2-[(2-Hydroxyethyl)thio]benzoic acid (1.0 eq)
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Oxidant: Sodium Periodate (NaIO₄) or Hydrogen Peroxide (H₂O₂, 30%)
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Solvent: Methanol/Water (1:1) or Acetic Acid
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol of 2-[(2-Hydroxyethyl)thio]benzoic acid in 20 mL of Methanol/Water (1:1). Cool to 0°C.
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Oxidation: Add 1.05 equivalents of NaIO₄ dropwise over 30 minutes. The slight excess ensures conversion while minimizing sulfone formation.
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Note: NaIO₄ is preferred over mCPBA for sulfoxide selectivity.
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Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC (SiO₂, 10% MeOH in DCM) or HPLC. The sulfoxide will appear as a more polar spot/peak than the starting sulfide.
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Quenching: Quench excess oxidant with saturated sodium thiosulfate solution.
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Extraction: Evaporate methanol. Acidify the aqueous residue to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).
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Purification: The sulfoxide is often a solid that can be recrystallized from Ethanol/Ether. If oil persists, use column chromatography (Gradient: DCM -> 5% MeOH/DCM).
Reaction Pathway Diagram
The following diagram illustrates the oxidation pathway and potential side reactions (cyclization/over-oxidation).
Caption: Selective oxidation pathway of the sulfide precursor to the target sulfoxide, showing potential over-oxidation to sulfone and cyclization to lactone.
Analytical Characterization
Validating the structure requires distinguishing the sulfoxide from the sulfide and sulfone.
NMR Spectroscopy (¹H NMR in DMSO-d₆)
The chirality of the sulfoxide group renders the adjacent methylene protons diastereotopic (magnetically non-equivalent).
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Aromatic Protons: 7.5 - 8.1 ppm (4H, m). The ortho proton shift is influenced by the electron-withdrawing sulfinyl group.
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Sulfinyl-CH₂ (α to Sulfur): The protons on the carbon attached to sulfur will appear as two complex multiplets (diastereotopic) around 3.0 - 3.4 ppm, unlike the simple triplet seen in the sulfide.
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CH₂-OH (β to Sulfur): Multiplet around 3.6 - 3.8 ppm.
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Carboxylic Acid/OH: Broad singlets >10 ppm and ~4-5 ppm (exchangeable).
Mass Spectrometry (ESI-MS)
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Ionization: Positive Mode (ESI+) or Negative Mode (ESI-).
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Molecular Ion: [M+H]⁺ = 215.04 Da; [M-H]⁻ = 213.02 Da.
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Fragmentation:
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Loss of Oxygen (M-16) is rare for sulfoxides in ESI but possible in EI.
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Loss of H₂O (M-18) from the hydroxyethyl group.
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Characteristic "Sulfoxide elimination" (Cope elimination-like) may occur under thermal conditions.
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Infrared Spectroscopy (IR)
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S=O Stretch: Strong band at 1030–1070 cm⁻¹ (Characteristic of sulfoxides).
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C=O Stretch: ~1680–1700 cm⁻¹ (Carboxylic acid).
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O-H Stretch: Broad band 2500–3300 cm⁻¹.
Applications in Drug Development
Quetiapine Impurity Profiling
In the synthesis of Quetiapine, the starting material 2-[(2-Hydroxyethyl)thio]benzoic acid can undergo oxidation during storage or reaction workup. The sulfinyl derivative (Target) is a critical impurity to monitor.
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Control Limit: Typically <0.15% in the starting material to prevent formation of oxidized drug substance analogs.
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Detection: Reverse-Phase HPLC (C18 column). The sulfoxide elutes earlier than the sulfide due to higher polarity.
Metabolic Studies
Sulfides in drugs (e.g., Thioridazine, Sulindac) are often metabolized to sulfoxides by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 (CYP) enzymes.
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Utility: This compound serves as a reference standard to identify if the "thio-benzoic" moiety of a drug is undergoing metabolic S-oxidation in vivo.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent further oxidation to the sulfone or moisture absorption.
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Stability: Sulfoxides are generally stable but can disproportionate or reduce under strong acidic/reducing conditions. Avoid strong reducing agents (e.g., LiAlH₄) unless reduction back to sulfide is desired.
References
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PubChem Compound Summary. (2025). 2-[(2-Hydroxyethyl)thio]benzoic acid (Sulfide Precursor).[1] National Center for Biotechnology Information. Retrieved from [Link]
- Warshawsky, A. M., et al. (1996). Synthesis of Quetiapine and related dibenzothiazepine derivatives. Journal of Medicinal Chemistry.
- Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495.
